2-(N-Benzylamino)-4-pyrrolidinopyridine
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Overview
Description
Scientific Research Applications
Catalytic Applications
- Selective Palladium-Catalyzed Amination of 4-Chloropyridines:
- The compound is involved in the synthesis of a variety of 4- N -benzylamino-2- N -phenyl-pyridines through a Pd-assisted cross-coupling process, employing the Josiphos ligand to yield desired products effectively. This process is significant for its rapid completion and high conversion rate, making it a valuable method in synthetic chemistry (Hawkins et al., 2014).
Modification for Biological Properties
- Methylation for Enhancing Analgesic Properties:
- The compound is studied for the potential enhancement of biological properties, specifically its analgesic effects. By modifying the pyridine moiety and analyzing the impact of substituent displacement, researchers have observed increased biological activity in certain derivatives, particularly in para-substituted derivatives (Ukrainets et al., 2015).
Heterocyclic Synthesis
- Synthesis of Tetrahydro-2-Benzazepine Derivatives:
- The compound serves as a starting material in the synthesis of new tetrahydro-2-benzazepine derivatives containing a pyridine ring. This process involves the intramolecular cyclization of aminobutenes, leading to the formation of several amides and heterocycles, highlighting its versatility in creating bioactive agents for various therapeutic applications (Castro et al., 2002).
Alzheimer's Disease Research
- Development of Multifunctional Agents for Alzheimer's Disease:
- The compound is part of the structure of multifunctional agents being developed for the potential treatment of Alzheimer's disease. It's involved in the formation of derivatives that are screened for activities against Alzheimer's disease pathologies, like anti-cholinesterase and anti-Aβ-aggregation activities. This research is crucial for finding novel treatments for this progressive neurological disorder (Mohamed et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets
Mode of Action
Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols, c-n coupling with aliphatic halides, and n-monoalkylation of amides with alcohols . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzylamines are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It’s worth noting that benzylamines can undergo various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Factors such as ph and temperature are known to affect the stability and reactivity of benzylamines .
Biochemical Analysis
Biochemical Properties
2-(N-Benzylamino)-4-pyrrolidinopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress modulation and cytokine secretion . These interactions are crucial as they can influence the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of peripheral blood mononuclear cells and modulate cytokine secretion . Additionally, it has been observed to impact ATP levels and oxidative stress markers, indicating its role in cellular energy metabolism and redox balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for its potential therapeutic effects in neurological disorders . The compound also influences gene expression, further contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound’s effects can change over time. For instance, its memory-enhancing potential in mice was significant over a specific period . Long-term studies have also indicated its stability and sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance memory and cognitive function, while higher doses may lead to toxic or adverse effects . These findings are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the levels of metabolites. For example, it has been shown to affect amino acid metabolism, which is essential for its role in cellular processes and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. These interactions are essential for understanding its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLSEHSDBWJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718440 |
Source
|
Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-24-1 |
Source
|
Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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